

Application Notes and Protocols: Assay for Measuring T-cell Response to Tertomotide

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Compound of Interest

Compound Name:	Tertomotide
CAS No.:	915019-08-8
Cat. No.:	B12754959

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertomotide (also known as GV1001) is a 16-amino-acid peptide vaccine derived from the human telomerase reverse transcriptase (hTERT) catalytic subunit.[1] As telomerase is overexpressed in the majority of cancer cells but not in most normal somatic cells, it serves as a near-universal tumor-associated antigen.[2][3] **Tertomotide**-based immunotherapy aims to stimulate the patient's immune system to recognize and eliminate cancer cells expressing hTERT. The mechanism of action involves the induction of both CD4+ and CD8+ T-cell responses.[1][2][4] The peptide is presented by antigen-presenting cells (APCs) via MHC class I and class II molecules to cytotoxic and helper T lymphocytes, respectively.[1][5] This application note provides detailed protocols for essential assays to measure the T-cell response to **Tertomotide**, enabling researchers to evaluate its immunogenicity and potential therapeutic efficacy.

Data Presentation: T-cell Response to Tertomotide in Clinical Trials

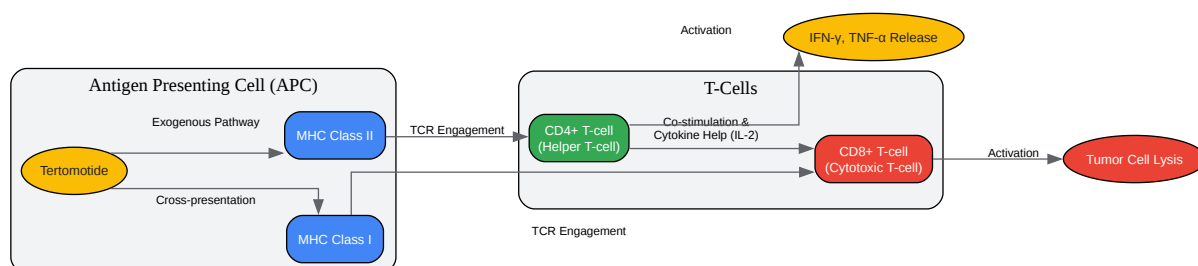
The following tables summarize quantitative data from clinical trials investigating the immunomodulatory effects of **Tertomotide** (GV1001).

Clinical Trial	Cancer Type	Number of Evaluable Patients	Immune Response Rate (GV1001-specific)	Key Findings
CTN-2006 (Phase II)	Non-Small Cell Lung Cancer (NSCLC)	20	80% (16/20)	Immune responders had a median Progression-Free Survival (PFS) of 371 days, compared to 182 days for non-responders.[6]
CTN-2000 (Phase I/II Update)	Non-Small Cell Lung Cancer (NSCLC)	24	54% (13/24)	Immune responders showed a significant survival advantage (median 19 months vs. 3.5 months for non-responders).[6]
Phase I/II Trial	Pancreatic Cancer	48	Not specified	A T-cell response to GV1001 was a significant independent prognostic factor for survival.
Phase III (TeloVac)	Pancreatic Cancer	1062	Not specified	No significant difference in overall survival was observed between treatment arms.

Immune Monitoring Parameter	Assay Used	Observed Outcome in Responders	Reference
T-cell Proliferation	Proliferation Assay	Increased proliferation of T-cells upon stimulation with GV1001.	[6]
Cytokine Secretion	ELISpot, Cytokine Bead Array	IFN γ high/IL-10low/IL-4low cytokine profile, indicating a Th1-dominant response.	[6]
T-cell Memory	Long-term immunomonitoring	Durable GV1001-specific T-cell memory responses lasting up to 7.5 years.	[5][7]

Signaling Pathway and Experimental Workflows

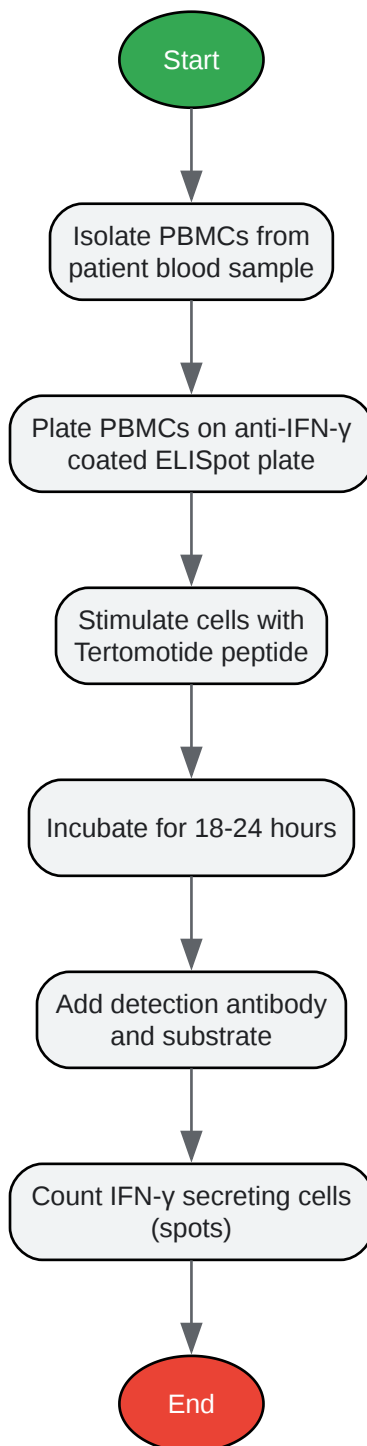
Tertomotide Mechanism of Action



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Caption: Mechanism of **Tertomotide**-induced T-cell response.

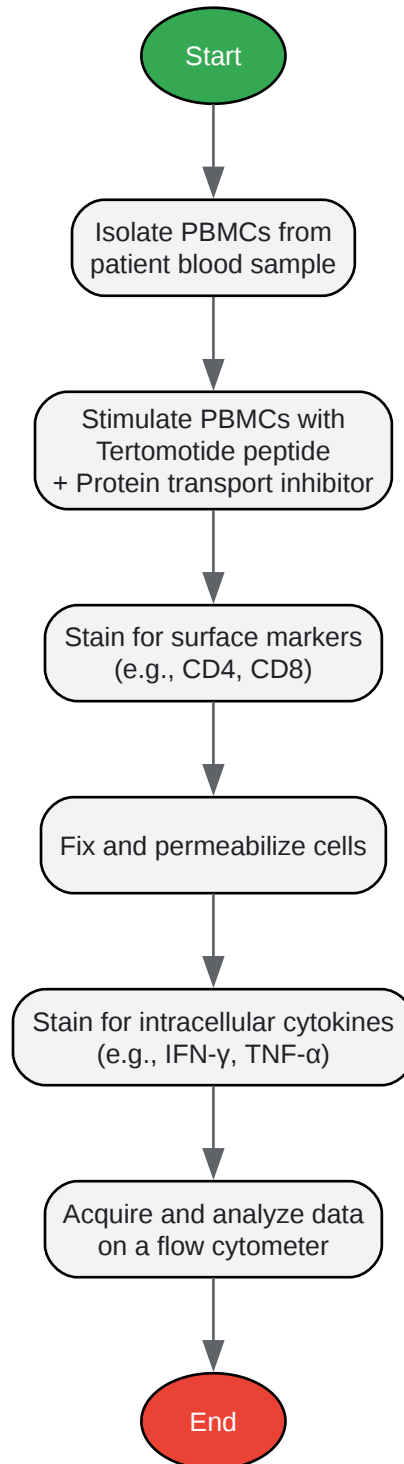
Experimental Workflow: ELISpot Assay



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Caption: Workflow for IFN-γ ELISpot assay.

Experimental Workflow: Intracellular Cytokine Staining (ICS)



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Caption: Workflow for Intracellular Cytokine Staining.

Experimental Protocols

Enzyme-Linked Immunospot (ELISpot) Assay for IFN- γ Secretion

This protocol is designed to quantify the frequency of **Tertomotide**-specific IFN- γ -secreting T-cells in peripheral blood mononuclear cells (PBMCs).

Materials:

- Human IFN- γ ELISpot kit
- 96-well PVDF membrane plates
- **Tertomotide** peptide (lyophilized)
- Complete RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Phytohemagglutinin (PHA) as a positive control
- Irrelevant peptide as a negative control
- CO₂ incubator
- ELISpot reader

Procedure:

- Plate Preparation:
 - Pre-wet the 96-well PVDF membrane plate with 35% ethanol for 1 minute.
 - Wash the plate 5 times with sterile PBS.

- Coat the wells with anti-IFN- γ capture antibody overnight at 4°C.
- Wash the plate and block with RPMI 1640 containing 10% FBS for at least 1 hour at room temperature.
- Cell Preparation and Plating:
 - Isolate PBMCs from patient blood using Ficoll-Paque density gradient centrifugation.
 - Resuspend cells in complete RPMI 1640 medium.
 - Add $2-3 \times 10^5$ PBMCs to each well of the coated ELISpot plate.
- Cell Stimulation:
 - Add **Tertomotide** peptide to the respective wells at a final concentration of 10 $\mu\text{g}/\text{mL}$.
 - For the positive control, add PHA to designated wells.
 - For the negative control, add an irrelevant peptide or media alone to designated wells.
 - Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Detection and Development:
 - Wash the plate to remove cells.
 - Add biotinylated anti-IFN- γ detection antibody and incubate for 2 hours at room temperature.
 - Wash the plate and add streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour.
 - Wash the plate and add the substrate solution (BCIP/NBT).
 - Stop the reaction by washing with distilled water once spots have developed.
- Data Analysis:
 - Air-dry the plate and count the spots using an automated ELISpot reader.

- The results are expressed as spot-forming cells (SFCs) per million PBMCs. A positive response is typically defined as a spot count significantly higher than the negative control. [8]

Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol allows for the identification and quantification of cytokine-producing T-cell subsets (CD4+ and CD8+) in response to **Tertomotide**.

Materials:

- PBMCs isolated from patient blood
- **Tertomotide** peptide
- Brefeldin A (protein transport inhibitor)
- Fluorochrome-conjugated antibodies against:
 - Surface markers: CD3, CD4, CD8
 - Intracellular cytokines: IFN- γ , TNF- α , IL-2
- Fixation/Permeabilization buffers
- Flow cytometer

Procedure:

- Cell Stimulation:
 - Resuspend $1-2 \times 10^6$ PBMCs in complete RPMI 1640 medium.
 - Add **Tertomotide** peptide at a final concentration of 10 $\mu\text{g/mL}$.
 - Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.
 - Add Brefeldin A to a final concentration of 10 $\mu\text{g/mL}$ and incubate for an additional 4-6 hours.

- Surface Staining:
 - Wash the cells with FACS buffer (PBS with 2% FBS).
 - Add the cocktail of fluorochrome-conjugated antibodies against CD3, CD4, and CD8.
 - Incubate for 30 minutes at 4°C in the dark.
 - Wash the cells twice with FACS buffer.
- Fixation and Permeabilization:
 - Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
 - Wash the cells and then resuspend in permeabilization buffer.
- Intracellular Staining:
 - Add the cocktail of fluorochrome-conjugated antibodies against IFN- γ , TNF- α , and IL-2.
 - Incubate for 30 minutes at room temperature in the dark.
 - Wash the cells twice with permeabilization buffer.
- Data Acquisition and Analysis:
 - Resuspend the cells in FACS buffer.
 - Acquire the samples on a flow cytometer.
 - Analyze the data using appropriate software to determine the percentage of CD4+ and CD8+ T-cells producing each cytokine.

Conclusion

The ELISpot and Intracellular Cytokine Staining assays are robust and sensitive methods for quantifying the T-cell response to the **Tertomotide** vaccine.^{[9][10]} These protocols provide a framework for researchers to assess the immunogenicity of **Tertomotide** in preclinical and clinical settings. The provided data from clinical trials highlights the potential correlation

between the induction of a **Tertomotide**-specific T-cell response and improved clinical outcomes.[6] Consistent and standardized immune monitoring is crucial for the continued development and optimization of cancer vaccines like **Tertomotide**.

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